4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol
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Overview
Description
4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol is a complex organic compound with a unique structure that combines elements of pyrrolo and benzodiazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol typically involves multi-step organic reactions. One common method includes the Vilsmeyer formylation of a precursor compound using phosphorous oxychloride and dimethylformamide, followed by reduction with sodium borohydride . Another approach involves the Pictet-Spengler reaction, which is a well-known method for constructing complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale reactions, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Pharmacology: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Biology: It can be used in biological assays to study cell signaling and apoptosis mechanisms.
Mechanism of Action
The mechanism of action of 4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. It is believed to inhibit necroptosis by targeting key proteins involved in this form of programmed cell death . The compound may also interact with other cellular pathways, influencing processes such as inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar pyrrolo structure and are also studied for their necroptosis inhibitory properties.
Pyrrolopyrazine derivatives: These compounds have a related structure and are explored for their biological activities.
Uniqueness
4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol is unique due to its combination of pyrrolo and benzodiazepine rings, which confer distinct chemical and biological properties. Its potential as a necroptosis inhibitor sets it apart from other similar compounds, making it a valuable subject of research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C24H28N2O4 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
4-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C24H28N2O4/c1-4-28-21-12-16(9-10-20(21)27)24-18-8-7-11-26(18)19-14-23(30-6-3)22(29-5-2)13-17(19)15-25-24/h7-14,24-25,27H,4-6,15H2,1-3H3 |
InChI Key |
OXCXEWMONGDTMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC(=C(C=C4)O)OCC)OCC |
Origin of Product |
United States |
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